![molecular formula C24H30ClN3O3S B2458547 N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330364-72-1](/img/structure/B2458547.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to targetcyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
It has been suggested that the compound may haveanti-inflammatory properties . This could be due to its potential ability to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Given its potential anti-inflammatory properties, it may affect thearachidonic acid pathway , which is involved in the production of prostaglandins and other inflammatory mediators.
Result of Action
It has been suggested that the compound may haveanti-inflammatory effects , potentially through the inhibition of COX enzymes and the subsequent reduction in prostaglandin production .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound falls under the category of benzothiazole derivatives, which are known for their diverse pharmacological activities. The molecular formula is C21H26N3O2S with a molecular weight of 394.52 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H26N3O2S |
Molecular Weight | 394.52 g/mol |
CAS Number | 1203389-60-9 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective antibacterial and antifungal activities against various pathogens. For instance, N-(4-ethoxybenzo[d]thiazol-2-yl)-benzohydrazide displayed notable in vitro activity against strains of Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in several studies. A notable study demonstrated that derivatives of benzothiazole, including those similar to our compound, inhibited the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays showed that these compounds could reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Activity
- Anticancer Activity Research
- Inflammation Study
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function.
Case Study:
A study evaluated the antimicrobial activity of synthesized benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, revealing promising results for compounds with structural similarities to N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride .
Anticancer Activity
The potential anticancer properties of benzothiazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF7).
Findings:
In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancerous cells, suggesting that modifications in the benzothiazole structure could enhance anticancer activity .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-4-30-20-6-5-7-21-22(20)25-24(31-21)27(11-10-26-12-14-29-15-13-26)23(28)19-16-17(2)8-9-18(19)3;/h5-9,16H,4,10-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOOSUNZFHXYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=C(C=CC(=C4)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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